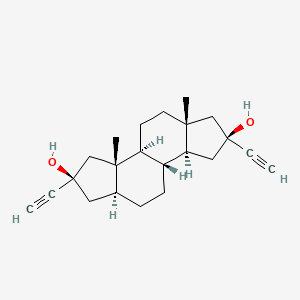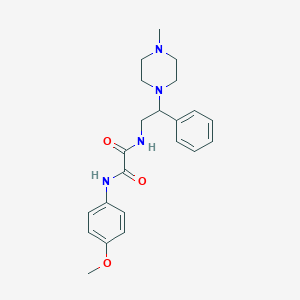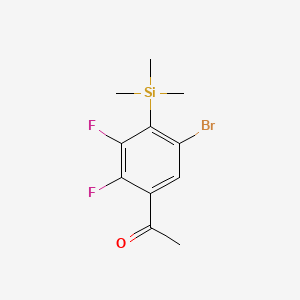
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenyl compound, followed by the introduction of a trimethylsilyl group. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone include other halogenated phenyl ethanones and trimethylsilyl-substituted compounds. Compared to these, this compound is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups, which confer distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(2,3-Difluorophenyl)ethanone
- 1-(4-Bromophenyl)ethanone
Propriétés
Formule moléculaire |
C11H13BrF2OSi |
|---|---|
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
1-(5-bromo-2,3-difluoro-4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrF2OSi/c1-6(15)7-5-8(12)11(16(2,3)4)10(14)9(7)13/h5H,1-4H3 |
Clé InChI |
JGAJZIOOXQXGPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1F)F)[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


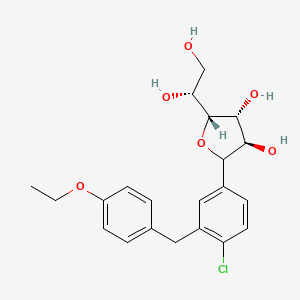
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
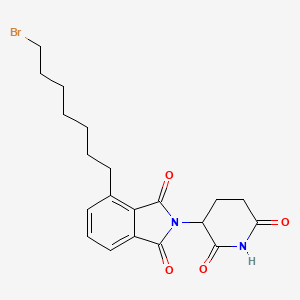
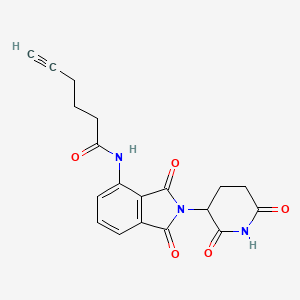
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
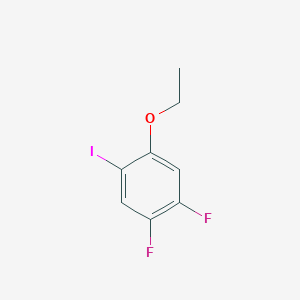
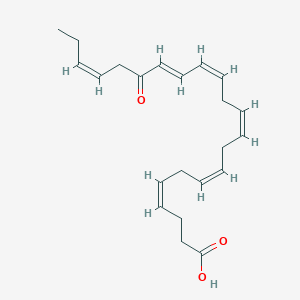
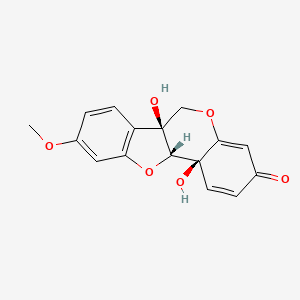


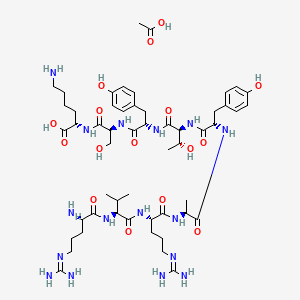
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
